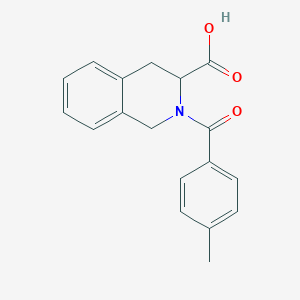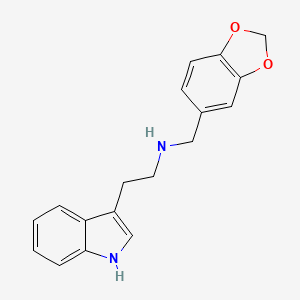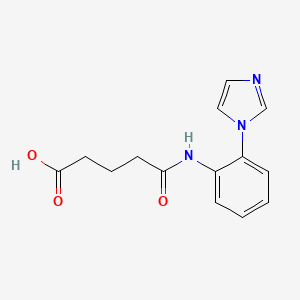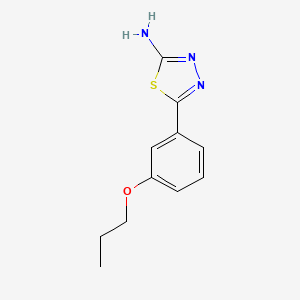
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
説明
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the class of cyanoacrylates, which are known for their rapid polymerization and strong adhesive properties. This compound features a methoxyphenyl group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related cyanoacrylate compounds often involves the Knoevenagel condensation reaction, as seen in the synthesis of various substituted phenylcyanoacrylates . These compounds are typically synthesized by reacting substituted benzaldehydes with cyanoacetates in the presence of a catalyst like piperidine. The reaction conditions, such as temperature and catalyst concentration, can significantly affect the yield and purity of the product.
Molecular Structure Analysis
The molecular structure of cyanoacrylates is characterized by the presence of a cyano group and a carbonyl group in conjugation, which can lead to a polarized C=C bond . This polarization is evident from infrared spectroscopy and ab initio force field calculations, which show a significant ground-state charge transfer between the electropositive and electronegative fragments of the molecule, giving it a dual molecular and zwitterionic character .
Chemical Reactions Analysis
Cyanoacrylates can undergo various chemical reactions, including polymerization and copolymerization. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile, demonstrating the reactivity of cyanoacrylate derivatives . Additionally, copolymerization reactions with other monomers like methyl methacrylate have been reported, where the reactivity ratios of the monomers are determined to understand the copolymerization behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylates are influenced by their molecular structure. For example, the introduction of methoxyphenyl groups can affect the solubility, thermal stability, and glass transition temperature of the resulting polymers . The crystallinity of the polymers can also be induced by the presence of rigid anisotropic side groups, as observed in substituted biphenyl acrylates and methacrylates . The thermal stability of these polymers is generally high, with decomposition temperatures often exceeding 200°C .
科学的研究の応用
Corrosion Inhibition : A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for corrosion inhibition in nitric acid solutions of copper. These compounds were effective as mixed-type inhibitors and followed chemical adsorption and Langmuir isotherm models (Abu-Rayyan et al., 2022).
Optical and Electronic Properties : Qing‐bao Song et al. (2015) investigated the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds showed distinct optical properties due to their face-to-face stacking mode, with implications for materials science (Song et al., 2015).
Polymer Synthesis : Cao et al. (2008) synthesized methacrylate monomers containing azo and electronic push-pull structures, including 2-Methyl-acrylic-acid-2-{(4-(4-cyano-phenylazo)-3-methyl-phenyl)-ethyl-amino-ethyl ester with cyano substituted, and 2-Methyl-acrylic-acid-2-{ethyl-(4-(4-methoxy-phenylazo)-3-methyl-phenyl)-amino}-ethyl ester with methoxy substituted. These polymers displayed 'living'/controlled free radical polymerization characteristics (Cao et al., 2008).
Organic Synthesis and Characterization : Hirotani and Zen (1994) reported the synthesis of 4H-1,2-oxazines and hydroxy-arylaldehydes through the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride. This study demonstrated the versatility of 2-cyanoacrylates in organic synthesis (Hirotani & Zen, 1994).
Copolymerization and Material Properties : Hussain et al. (2019) prepared novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates and copolymerized them with styrene. This research is significant in the field of materials science, particularly in understanding the properties of copolymers (Hussain et al., 2019).
Safety And Hazards
This compound should be handled with care to avoid contact with skin and eyes. Breathing dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn during handling . Heating the polymer causes depolymerization, producing gaseous products which are a strong irritant to the lungs and eyes .
特性
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)



![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)






![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)